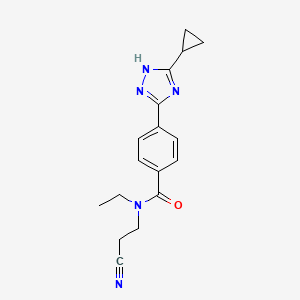![molecular formula C12H14ClN3 B7583549 1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole](/img/structure/B7583549.png)
1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole, also known as Clotrimazole, is a synthetic antifungal agent that belongs to the imidazole family. It was first synthesized in the 1970s and has since become a popular drug for treating fungal infections. Clotrimazole is known for its broad-spectrum activity against a wide range of fungi, including Candida albicans, Aspergillus fumigatus, and Trichophyton mentagrophytes.
Wirkmechanismus
The mechanism of action of 1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole involves the inhibition of ergosterol synthesis, which is an essential component of the fungal cell membrane. This compound binds to the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, and inhibits its activity. This leads to the depletion of ergosterol in the fungal cell membrane, causing the membrane to become unstable and leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of many drugs. This can lead to drug interactions and can affect the pharmacokinetics of other drugs. This compound has also been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole has several advantages for use in lab experiments. It is a well-established antifungal agent that has been extensively studied and is widely available. It is also relatively inexpensive and easy to use. However, there are some limitations to its use. This compound has a relatively narrow therapeutic index, meaning that the difference between the effective dose and the toxic dose is small. This can make it difficult to use in experiments that require precise dosing. Additionally, this compound can have off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole. One area of interest is its potential use in the treatment of cancer. Further studies are needed to determine the optimal dosing and administration schedule for this compound in cancer treatment. Another area of interest is its potential use in the treatment of Alzheimer's disease. This compound has been found to have neuroprotective effects in animal models of Alzheimer's disease, and further studies are needed to determine its potential for use in humans. Additionally, there is a need for further research on the pharmacokinetics and pharmacodynamics of this compound, particularly in relation to its interactions with other drugs.
Synthesemethoden
The synthesis of 1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole involves the condensation of 2-chlorobenzonitrile and 1-(β,β-dimethylamino)ethyl chloride, followed by cyclization with sodium azide and reduction with lithium aluminum hydride. The resulting product is then reacted with 3,5-dimethyl-4-nitro-1H-pyrazole to yield this compound.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole has been extensively studied for its antifungal properties and has been found to be effective in the treatment of various fungal infections. It has also been investigated for its potential use in the treatment of other diseases, such as cancer and Alzheimer's disease. This compound has been shown to have anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. It has also been found to have neuroprotective effects by reducing the production of beta-amyloid, a protein that is associated with Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-[2-(2-chlorophenyl)ethyl]-3,5-dimethyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3/c1-9-14-10(2)16(15-9)8-7-11-5-3-4-6-12(11)13/h3-6H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOTPDFOXCRLSJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)C)CCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(azepan-1-yl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7583471.png)
![3-cyclopropyl-1-[4-(5,5-dimethyl-4H-1,3-thiazol-2-yl)piperazin-1-yl]propan-1-one](/img/structure/B7583479.png)
![[(3S)-3-hydroxypyrrolidin-1-yl]-(4-methoxy-2-methylphenyl)methanone](/img/structure/B7583492.png)

![N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-3-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-8-amine](/img/structure/B7583510.png)








![Methyl 3-cyclopropyl-3-[(2,4-difluorobenzoyl)amino]propanoate](/img/structure/B7583576.png)
